
Taltrimide
概要
説明
タルトリミドは、当初抗痙攣薬として開発されたタウリン誘導体です。 脳のシナプス膜へのタウリンのナトリウム非依存性結合を強力に阻害しますが、GABAA受容体やベンゾジアゼピン受容体には結合しません 。 実験モデルでは有望な抗痙攣効果を示したものの、タルトリミドの開発は第II相臨床試験後に中止されました .
準備方法
タルトリミドは、フタル酸無水物とグリシンを、トルエン中、トリエチルアミン存在下、還流下で反応させることにより合成できます 。 最終生成物は、1H NMR、13C NMR、IR、およびMSなどの分光法で特徴付けられます 。 工業生産方法では、通常、同様の合成経路が採用されますが、より大規模に行われ、高収率と高純度が確保されます。
化学反応の分析
タルトリミドは、次のようなさまざまな化学反応を起こします。
酸化: タルトリミドは、特定の条件下で酸化され、さまざまな誘導体を形成することができます。
還元: 還元反応は、タルトリミド分子の官能基を修飾することができます。
科学研究への応用
タルトリミドは、その抗痙攣効果について広く研究されてきました。 実験的てんかんモデルでは、明確な抗痙攣効果を示しています 。 しかし、ヒト臨床試験ではその効果はそれほど有望ではありませんでした .
科学的研究の応用
Chemical Properties and Mechanism of Action
Taltrimide (chemical formula: C₁₃H₁₆N₂O₄S) is characterized by a sulfonamide group that enhances its biological activity. It primarily acts as an anticonvulsant, with studies indicating that it may modulate neurotransmitter systems, particularly by enhancing gamma-aminobutyric acid (GABA) receptor binding . Although its exact mechanism remains unclear, it is believed to influence taurine's function in the nervous system, potentially contributing to its neuroprotective properties.
Anticonvulsant Properties
This compound has been studied for its anticonvulsant effects in various clinical settings:
- Animal Studies : In preclinical trials, this compound demonstrated significant anticonvulsant activity across multiple seizure models .
- Clinical Trials : A notable clinical trial involved 27 patients with severe epilepsy resistant to conventional treatments. The study revealed that while this compound was initially administered at increasing doses, it ultimately led to a statistically significant increase in seizure frequency during treatment . This unexpected outcome suggests potential proconvulsive properties in humans that warrant further investigation.
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Preclinical Trials | Various animal models | N/A | Significant anticonvulsant activity observed |
Phase I Clinical Trial | 9 drug-resistant epileptic patients | 1-2 g/day for 2 weeks | No clinical effects; biochemical changes noted |
Open Clinical Trial | 27 patients with severe epilepsy | Up to 4 g/day for 4 weeks | Increased seizure frequency during treatment |
Neurological Disorders
This compound's interaction with neurotransmitter systems has implications beyond epilepsy:
- Neuroprotection : The compound enhances taurine uptake in the brain, which may contribute to its neuroprotective effects. Taurine is crucial for various physiological processes and has been linked to reducing oxidative stress and inflammation .
- Potential in Other CNS Disorders : Research suggests that this compound may have applications in treating other central nervous system diseases due to its antioxidant and anti-inflammatory properties .
Case Studies
Several case studies have documented the effects of this compound on patients with epilepsy:
- Case Study 1 : In a double-blind study involving drug-resistant epilepsy patients, this compound was administered over several weeks. While initial observations suggested potential benefits, subsequent evaluations indicated an increase in seizure activity, leading to discontinuation in some cases due to adverse effects .
- Case Study 2 : Another study reported on the cerebrospinal fluid concentrations of homovanillic acid and cyclic nucleotides following this compound treatment. While no direct clinical benefits were noted, alterations in biochemical markers were observed, indicating some level of interaction with neurological pathways .
作用機序
タルトリミドは、脳のシナプス膜へのタウリンのナトリウム非依存性結合を阻害することで効果を発揮します 。 この阻害は、さまざまな神経活動に関与するタウリンの正常な機能を阻害します。 タルトリミドは、GABAA受容体やベンゾジアゼピン受容体には結合しないため、その作用機序は他の抗痙攣薬とは異なります .
類似化合物との比較
タルトリミドは、鎮静催眠薬として、およびさまざまな炎症性疾患の治療に用いられてきた、タリドミドなどの他のフタルイミド誘導体と類似しています 。 しかし、タルトリミドはタリドミドとは異なり、GABAA受容体やベンゾジアゼピン受容体には結合しません 。 他の類似化合物には、潜在的な抗てんかん活性を示しているN-フタルオイルグリシン誘導体があります 。 これらの化合物は類似の構造を共有していますが、薬物動態および薬力学的特性は異なります .
結論
タルトリミドは、有望な抗痙攣効果を持つユニークなタウリン誘導体です。 臨床試験で中止されたにもかかわらず、その独自の作用機序と、中枢神経系疾患の治療における潜在的な応用可能性により、科学研究の対象となっています。 類似化合物との比較は、そのユニークさとさらなる開発の可能性を浮き彫りにしています。
生物活性
Taltrimide, a synthetic derivative of taurine, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy. This article delves into the biological activity of this compound, focusing on its anticonvulsant properties, mechanism of action, and relevant clinical studies.
Overview of this compound
- Chemical Structure : this compound is characterized by the chemical formula C₁₃H₁₆N₂O₄S and includes a sulfonamide group, which enhances its biological activities related to taurine.
- Mechanism of Action : The exact mechanism through which this compound exerts its effects is not fully understood. However, it is believed to modulate neurotransmitter systems, particularly by enhancing the uptake of taurine and influencing GABA (gamma-aminobutyric acid) receptor binding, which may increase inhibitory activity in neuronal circuits .
Anticonvulsant Properties
This compound has been primarily studied for its anticonvulsant properties. Research indicates that it may possess a broad spectrum of activity against various seizure models in animals. Key findings include:
- Animal Studies : In experimental models, this compound demonstrated anticonvulsant effects; however, results in human studies have shown mixed outcomes .
- Clinical Trials : A notable clinical trial involving 27 patients with severe epilepsy resistant to conventional drugs reported an increase in seizure frequency during treatment with this compound. This finding suggests potential proconvulsive properties in humans .
Case Studies
- Phase I Trials : Two phase I trials evaluated the biochemical and clinical effects of this compound on epileptic patients. The results indicated that while animal studies suggested anticonvulsant efficacy, human trials did not confirm these effects consistently. In fact, an increase in seizure frequency was observed during treatment .
- EEG Studies : Another study assessed the impact of this compound on EEG responses to photic stimulation in epileptic patients. The results showed increased sensitivity to photoconvulsive responses in some patients after treatment, further complicating the understanding of its efficacy .
Summary of Clinical Findings
Neuroprotective Properties
This compound's interaction with taurine suggests potential neuroprotective effects. Taurine is known for its role as a neuromodulator and is involved in various physiological processes:
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNHIQZWSVJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868612 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81428-04-8 | |
Record name | Taltrimide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TALTRIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。